molecular formula C8H10NO3P B14529906 (1-Phenylaziridin-2-yl)phosphonic acid CAS No. 62266-70-0

(1-Phenylaziridin-2-yl)phosphonic acid

Cat. No.: B14529906
CAS No.: 62266-70-0
M. Wt: 199.14 g/mol
InChI Key: YCBNOAKUHRGYNN-UHFFFAOYSA-N
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Description

(1-Phenylaziridin-2-yl)phosphonic acid is an organophosphorus compound featuring a strained three-membered aziridine ring substituted with a phenyl group at the 1-position and a phosphonic acid group (-PO(OH)₂) at the 2-position. The aziridine ring introduces significant ring strain and unique electronic properties, while the phosphonic acid moiety enhances its ability to form hydrogen bonds and coordinate with metal ions. This compound is typically synthesized via nucleophilic substitution or ring-opening reactions involving aziridine precursors and phosphorus-containing reagents, as demonstrated in studies on structurally related aziridine phosphonates . Its applications span medicinal chemistry, materials science, and catalysis, leveraging its dual reactivity from the aziridine and phosphonic acid groups.

Properties

CAS No.

62266-70-0

Molecular Formula

C8H10NO3P

Molecular Weight

199.14 g/mol

IUPAC Name

(1-phenylaziridin-2-yl)phosphonic acid

InChI

InChI=1S/C8H10NO3P/c10-13(11,12)8-6-9(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12)

InChI Key

YCBNOAKUHRGYNN-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C2=CC=CC=C2)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylaziridin-2-yl)phosphonic acid typically involves the reaction of aziridine derivatives with phosphonic acid precursors. One common method is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Another approach includes the use of dichlorophosphine or dichlorophosphine oxide as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylaziridin-2-yl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, aziridine-substituted compounds, and other organophosphorus compounds .

Scientific Research Applications

(1-Phenylaziridin-2-yl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Phenylaziridin-2-yl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Other Aziridine Phosphonates

Aziridine phosphonates share the core aziridine-phosphonic acid structure but differ in substituents on the nitrogen atom or the phosphonic acid ester/acid form. Key examples include:

Compound Name Substituents on Aziridine Nitrogen Phosphonic Acid/Ester Form Key Properties/Applications
Diethyl 1-benzylaziridin-2-ylphosphonate Benzyl group Diethyl ester Higher lipophilicity for drug delivery
Diethyl 1-cyclohexylaziridin-2-ylphosphonate Cyclohexyl group Diethyl ester Enhanced steric hindrance for selectivity in reactions
(1-Phenylaziridin-2-yl)phosphonic acid Phenyl group Free phosphonic acid Improved metal chelation and acidity due to -PO(OH)₂

Key Differences :

  • The phenyl group in this compound provides stronger electron-withdrawing effects compared to benzyl or cyclohexyl substituents, influencing ring-opening reactivity .
  • The free phosphonic acid form (vs. esters) increases acidity and water solubility, making it more suitable for biological or catalytic applications .

Comparison with Phenyl-Substituted Phosphonic Acids

Phosphonic acids with phenyl groups exhibit distinct properties depending on the position and linkage of the phenyl moiety:

Compound Name Phenyl Group Attachment Key Properties Applications
Phenylphosphonic acid Directly bonded to phosphorus Strong metal chelation, moderate acidity Catalysis, polymer stabilizers
(4-Cyanophenyl)phosphonic acid Para-cyanophenyl substituent Enhanced acidity (pKa ~1.5) Coordination chemistry, sensors
This compound Via aziridine ring High ring strain, dual N/P reactivity Targeted drug design, chemodynamic therapy

Key Differences :

  • The aziridine ring in the target compound introduces strain-driven reactivity (e.g., ring-opening under mild conditions) absent in planar phenylphosphonic acids .
  • The combined presence of phenyl and phosphonic acid groups enables synergistic effects in binding biomolecules or metal ions compared to monofunctional analogs .

Comparison with Aminophosphonates

Aminophosphonates contain amino and phosphonic acid groups, often used in medicinal chemistry:

Compound Name Amino Group Position Key Applications
(1-Amino-2-cyclohexylethyl)phosphonic acid Cyclohexyl-linked amino group Enzyme inhibition, antimicrobial agents
Glyphosate Glycine-linked amino group Herbicide, EPSP synthase inhibition
This compound Aziridine nitrogen as part of ring Potential protease inhibition, anticancer activity

Key Differences :

  • The aziridine nitrogen’s constrained geometry may enhance selectivity in binding enzyme active sites compared to flexible aminophosphonates .
  • Unlike glyphosate, the target compound lacks a glycine backbone, reducing herbicidal activity but increasing versatility in drug design .

Comparison with Phosphonic Acid Esters

Phosphonic acid esters trade acidity for lipophilicity, altering their applications:

Compound Name Ester Groups Key Properties
Diethyl aziridin-2-ylphosphonate Diethyl ester Higher membrane permeability
(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester Diethyl ester, fluorinated aryl Enhanced stability in organic solvents
This compound Free phosphonic acid Stronger acidity (pKa ~2–3), water solubility

Key Differences :

  • The free phosphonic acid group in the target compound enables proton donation and ionic interactions, critical for catalysis or binding polar targets .
  • Esters like diethyl derivatives are more suitable for hydrophobic environments (e.g., lipid membranes) but lack the reactive -PO(OH)₂ moiety .

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